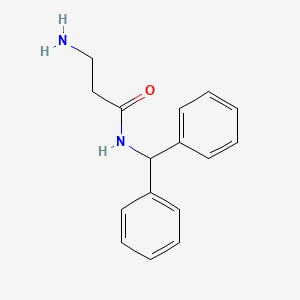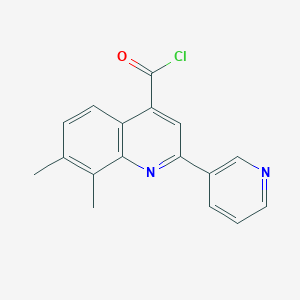
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C17H14ClN2O It is known for its unique structure, which includes a quinoline core substituted with pyridine and carbonyl chloride groups
准备方法
The synthesis of 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridine group and the carbonyl chloride functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The pyridine and quinoline groups can participate in coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
Compared to other similar compounds, 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 7,8-Dimethylquinoline derivatives
- Pyridine-substituted quinolines
- Carbonyl chloride-containing quinolines
These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.
属性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC 名称 |
7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H13ClN2O/c1-10-5-6-13-14(17(18)21)8-15(20-16(13)11(10)2)12-4-3-7-19-9-12/h3-9H,1-2H3 |
InChI 键 |
WTLAXYQUYJMVLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



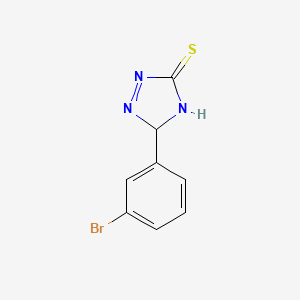
![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
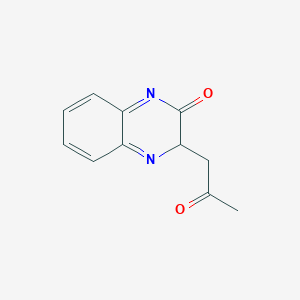
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
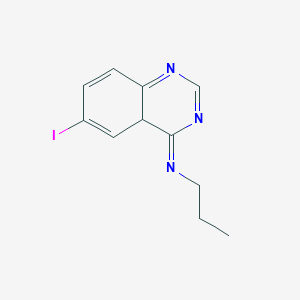
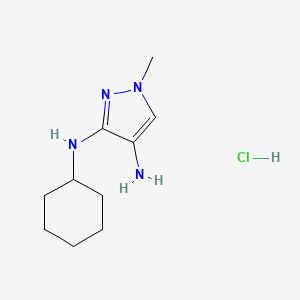

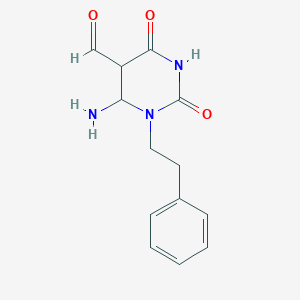
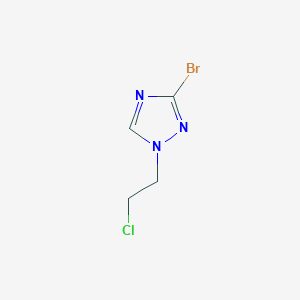
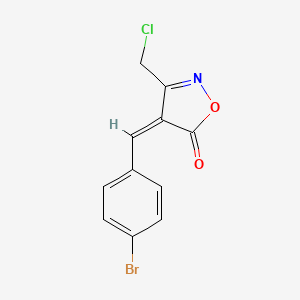
![N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B12348225.png)
![(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
